

# Eliapixant's Binding Affinity to Purinergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Eliapixant** (BAY 1817080) is a potent and selective antagonist of the P2X3 purinergic receptor. [1][2][3] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve fibers and are implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic pain.[3][4] This technical guide provides an in-depth overview of the binding affinity of **Eliapixant** to purinergic receptors, detailing the quantitative data, experimental methodologies, and relevant signaling pathways. The development program for **Eliapixant** was discontinued by Bayer due to the overall risk-benefit assessment.

## **Quantitative Binding Affinity Data**

**Eliapixant** demonstrates high affinity for the human P2X3 receptor and significant selectivity over the P2X2/3 receptor subtype. This selectivity is a key attribute, as the blockade of P2X2/3 receptors is associated with taste-related side effects, such as dysgeusia. The inhibitory potency of **Eliapixant** has been determined using various in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.



| Receptor<br>Subtype | Assay Type              | Species | Agonist   | IC50 (nM) | Reference |
|---------------------|-------------------------|---------|-----------|-----------|-----------|
| P2X3                | Calcium Flux<br>(FLIPR) | Human   | α,β-meATP | 8         |           |
| P2X2/3              | Calcium Flux<br>(FLIPR) | Human   | α,β-meATP | 163       |           |
| P2X3                | Electrophysio logy      | Human   | α,β-meATP | 10        | _         |
| P2X2/3              | Electrophysio logy      | Human   | α,β-meATP | 129       |           |

FLIPR: Fluorescence Imaging Plate Reader.  $\alpha,\beta$ -meATP is a stable analog of ATP.

## **Signaling Pathways and Mechanism of Action**

P2X3 receptors are ligand-gated ion channels that open in response to the binding of extracellular adenosine triphosphate (ATP). In sensory neurons, the activation of P2X3 receptors by ATP, often released from surrounding cells during injury or inflammation, leads to an influx of cations (primarily Ca2+ and Na+). This influx causes membrane depolarization and the initiation of an action potential, which is transmitted to the central nervous system and perceived as pain or irritation. **Eliapixant**, as a selective antagonist, binds to the P2X3 receptor and prevents ATP from binding, thereby inhibiting channel opening and subsequent neuronal signaling.





Click to download full resolution via product page

P2X3 receptor signaling pathway and inhibition by **Eliapixant**.

## **Experimental Protocols**

The binding affinity and functional antagonism of **Eliapixant** at P2X3 receptors have been characterized primarily through calcium flux assays and electrophysiological recordings.

#### **Calcium Flux Assay (FLIPR)**

This high-throughput assay measures changes in intracellular calcium concentration in response to receptor activation.

Principle: Cells expressing the target receptor (e.g., human P2X3 or P2X2/3) are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the influx of extracellular calcium increases the fluorescence of the dye. An antagonist will inhibit this agonist-induced fluorescence increase in a concentration-dependent manner.

#### Methodology:

- Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REx) stably expressing human P2X3 or P2X2/3 receptors are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.
- Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake and de-esterification.
- Compound Addition: Various concentrations of Eliapixant or vehicle are added to the wells and pre-incubated.
- Agonist Stimulation and Measurement: An agonist, such as α,β-meATP, is added to the wells
  to stimulate the receptors. The fluorescence intensity is measured immediately and over time
  using a Fluorescence Imaging Plate Reader (FLIPR).
- Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the control (agonist alone) to determine the percent inhibition. IC50 values are calculated by



fitting the concentration-response data to a sigmoidal dose-response curve.



Click to download full resolution via product page



Workflow for a calcium flux (FLIPR) assay.

## **Electrophysiology Assay (Patch Clamp)**

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity.

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single cell expressing the receptor of interest. This allows for the measurement of the ion currents flowing through the channels in response to agonist application. An antagonist's effect is quantified by the reduction in the agonist-evoked current.

#### Methodology:

- Cell Preparation: Cells expressing the target receptors are prepared for recording. This can include recombinant cell lines or primary neurons like dorsal root ganglion (DRG) neurons.
- Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single cell. The cell is voltage-clamped at a holding potential (e.g., -60 mV).
- Agonist Application: An agonist (e.g., α,β-meATP) is applied to the cell to evoke an inward current mediated by the P2X receptors.
- Antagonist Application: After a baseline response is established, the agonist is co-applied with varying concentrations of Eliapixant.
- Data Acquisition and Analysis: The peak amplitude of the inward current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

#### Conclusion

**Eliapixant** is a highly potent and selective antagonist of the P2X3 receptor, as demonstrated by robust in vitro pharmacological data. Its high affinity for the P2X3 homotrimer over the P2X2/3 heterotrimer underscores its targeted mechanism of action, which was aimed at providing therapeutic benefit while minimizing taste-related adverse effects. The experimental protocols described herein, particularly calcium flux and electrophysiology assays, have been pivotal in characterizing the binding and functional activity of **Eliapixant** and remain standard methods in the field of purinergic receptor drug discovery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant | Semantic Scholar [semanticscholar.org]
- 3. First-in-human study of eliapixant (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eliapixant's Binding Affinity to Purinergic Receptors: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607290#eliapixant-binding-affinity-to-purinergic-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com